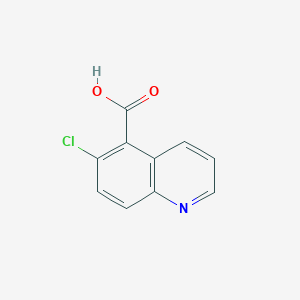

6-Chloro-5-quinolinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

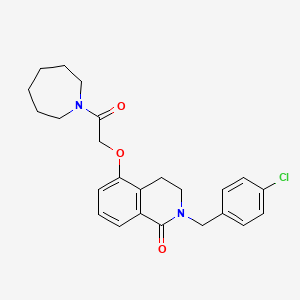

Vue d'ensemble

Description

6-Chloro-5-quinolinecarboxylic acid (CAS Number: 803736-96-1) is a chemical compound with a molecular weight of 207.62 . It is a solid substance at room temperature . This compound is of interest in many research fields due to its unique physical and chemical properties.

Synthesis Analysis

Quinoline, the core structure of 6-Chloro-5-quinolinecarboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The linear formula of 6-Chloro-5-quinolinecarboxylic acid is C10H6ClNO2 . The molecular weight is 207.61.Chemical Reactions Analysis

Quinoline and its analogues have been reported to undergo a wide range of reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

6-Chloro-5-quinolinecarboxylic acid is a solid at room temperature . It has a molecular weight of 207.61 and a linear formula of C10H6ClNO2 .Applications De Recherche Scientifique

Synthesis of Covalent Organic Frameworks (COFs)

6-Chloro-5-quinolinecarboxylic acid can be used in the synthesis of quinolinecarboxylic acid-linked COFs (QCA–COFs). This process involves a Doebner multicomponent reaction, resulting in a material with multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . The QCA–COFs demonstrate excellent adsorption capacity for water–soluble organic pollutants .

Removal of Water-Soluble Pollutants

The QCA–COFs synthesized using 6-Chloro-5-quinolinecarboxylic acid have been found to be highly efficient in the removal of water-soluble pollutants. They can capture pollutants such as rhodamine B, methylene blue, gentamycin, and 2,4–dichlorophenoxyacetic acid from water .

Green and Clean Syntheses

6-Chloro-5-quinolinecarboxylic acid can be used in green and clean syntheses. For instance, a one-pot, solvent-free, microwave-assisted, multi-component reaction has been developed for the synthesis of a quinoline derivative without any solvent .

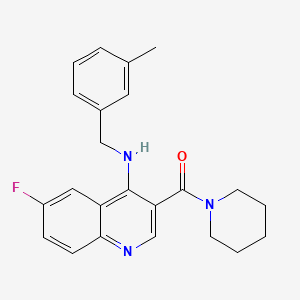

Pharmaceutical Applications

Quinolines, including 6-Chloro-5-quinolinecarboxylic acid, have become important compounds due to their variety of applications in medicinal chemistry . They are used in the development of small molecules, which could be a rich source of biological potential .

Industrial Chemistry Applications

Quinolines are also used in the field of industrial chemistry . They are used in the synthesis of various organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds .

Environmental Applications

The QCA–COFs synthesized using 6-Chloro-5-quinolinecarboxylic acid can capture various water-soluble organic pollutants from real water samples at ppb level with higher than 95% removal efficiencies and excellent recycling performance .

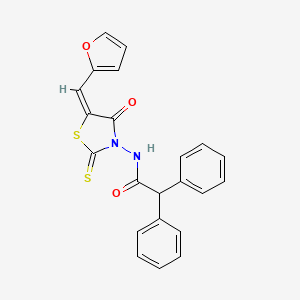

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-5-quinolinecarboxylic acid is the phytohormonal system in sensitive plants . This compound mimics an auxin overdose, affecting the phytohormonal system and promoting ethylene biosynthesis .

Mode of Action

6-Chloro-5-quinolinecarboxylic acid interacts with its targets by stimulating the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity . This interaction promotes ethylene biosynthesis, leading to increased levels of ethylene .

Biochemical Pathways

The affected biochemical pathway involves the conversion of ACC to ethylene, a plant hormone that regulates growth and development . In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .

Result of Action

The molecular and cellular effects of 6-Chloro-5-quinolinecarboxylic acid’s action include the inhibition of root and particularly shoot growth with tissue chlorosis and subsequent necrosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-5-quinolinecarboxylic acid. It’s worth noting that similar compounds, such as quinclorac, are used in a variety of environments, including rice fields and turfgrass areas .

Safety and Hazards

The safety data sheet for a similar compound, 6-Quinolinecarboxylic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Orientations Futures

Quinoline and its derivatives have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as scaffolds for drug discovery . Therefore, future research may continue to explore the synthesis, functionalization, and biological activities of quinoline derivatives, including 6-Chloro-5-quinolinecarboxylic acid.

Propriétés

IUPAC Name |

6-chloroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJPJHOYDHXFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)

![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)

![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)